molecular formula C9H10FNO2 B1342535 3-Fluoro-N-methoxy-N-methylbenzamide CAS No. 226260-01-1

3-Fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1342535
M. Wt: 183.18 g/mol
InChI Key: RQOXEMMAAVCMRU-UHFFFAOYSA-N
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Description

3-Fluoro-N-methoxy-N-methylbenzamide is a compound that can be inferred to have a benzamide core structure with a methoxy and a methyl group attached to the nitrogen atom, and a fluoro group attached to the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with fluorine substitutions and benzamide structures are discussed, which can provide insights into the chemical behavior and properties of 3-Fluoro-N-methoxy-N-methylbenzamide.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multi-step processes, often starting with the preparation of a tosylate precursor, followed by a reaction with fluoride to introduce the fluorine atom into the molecule . For example, the synthesis of a PET radiotracer involved the NCA radiofluorination of a diol tosylate, followed by coupling with a benzamide derivative . Another synthesis utilized diethylaminosulfur trifluoride (DAST) to introduce a fluorine atom into a benzamide structure . These methods could potentially be adapted for the synthesis of 3-Fluoro-N-methoxy-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the orientation of the substituents around the benzamide core. For instance, in 2-Fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion, which can affect the overall molecular shape and properties . The presence of a fluorine atom can also influence the conformational behavior of the molecule, as seen in the study of ortho-fluoro-N-methylbenzamide, where the fluorine atom was found to fine-tune the rigidity of the oligomer backbone .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, including oxidative coupling and radiosynthesis. The rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride is one such reaction, leading to the formation of sulfonyl fluoride substituted compounds . Radiosynthesis techniques are also employed to incorporate fluorine-18 into benzamide structures for use as PET radiotracers .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. Intramolecular hydrogen bonding, as well as weak intermolecular interactions such as C-H...O and C-H...F, play roles in the stability and packing of these compounds in the solid state . The introduction of a fluorine atom can affect the molecule's polarity, reactivity, and potential for forming hydrogen bonds, which are important considerations in the design of pharmaceuticals and imaging agents .

Scientific Research Applications

  • Chemical Synthesis and Modification : A novel method for preparing p-fluorobenzaldehyde involves converting p-fluorobenzoic acid to 4-fluoro-N-methoxyl-N-methylbenzamide, which is then reduced to p-fluorobenzaldehyde. This process has advantages such as high product yield, mild conditions, and simple operation, indicating its utility in chemical synthesis and modification (Hu Yu-lai, 2011).

  • Positron Emission Tomography Imaging : 3-Fluoro-N-methoxy-N-methylbenzamide derivatives have been utilized in the development of novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. This indicates their potential application in neurological research and imaging (Masayuki Fujinaga et al., 2012).

  • Cancer Research : Some derivatives of 3-Fluoro-N-methoxy-N-methylbenzamide show promise in cancer research, particularly in studying the sigma2 receptor status of solid tumors. These compounds, when labeled with fluorine-18, have shown high tumor uptake and are potential candidates for imaging tumor proliferation and development (Z. Tu et al., 2007).

  • Insect Repellent Research : Studies have been conducted on aromatic amides, including derivatives of 3-Fluoro-N-methoxy-N-methylbenzamide, to observe their repellent activity against mosquitoes like Aedes aegypti. These compounds show potential for use in personal protection management against insect vectors (A. Garud et al., 2011).

  • Pharmaceutical Development : The compound has been studied for its role in the development of potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates its potential application in creating new antibacterial agents (D. Haydon et al., 2010).

Safety And Hazards

Safety data sheets indicate that similar compounds may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOXEMMAAVCMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611785
Record name 3-Fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-methoxy-N-methylbenzamide

CAS RN

226260-01-1
Record name 3-Fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-fluorobenzoyl chloride (11.0 g, 6.70 mmol) and N,O-dimethylhydroxylamine.HCl in CHCl3 (70 mL) at 0° C. was added pyridine (14 mL) over 30 min. After a period of 3 h at room temperature, the reaction mixture was treated in the usual manner to give 12.5 g of the title compound.
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Synthesis routes and methods II

Procedure details

To a suspension of 3-fluorobenzoic acid (140 mg, 1 mmol) and N,O-dimethylhydroxylamine hydrochloride (107 mg, 1.1 mmol) in dichloromethane (2.5 mL) was added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) (211 mg, 1.1 mmol) and the mixture stirred at room temperature for 75 h. The solvents were removed under reduced pressure and the residue chromatographed using ethyl acetate-hexane (4:6) to separate the pure product (130 mg, 71%).
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140 mg
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107 mg
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2.5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-fluorobenzoic acid (30 g, 214.1 mmol) in DCM (300 mL) were added EDC.HCl (45 g, 235 mmol) and N,O-dimethylhydroxylamine.HCl (23 g, 235 mmol) at 0° C. under N2. The reaction mixture was stirred at rt for 3 h, then diluted with water (1000 mL) and extracted with DCM (3×200 mL). The organics were washed with brine, dried over Na2SO4, and concentrated to obtain the 3-fluoro-N-methoxy-N-methylbenzamide (24 g, 61%). (183.91 [M+H]) 1H NMR: (400 MHz, CDCl3) δ: 3.38 (s, 3H), 3.57 (s, 3H), 7.14-7.19 (m, 1H), 7.37-7.43 (m, 2H), 7.48-7.50 (d, J=7.6, 1H).
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30 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Yu, A Liu, G Dhawan, H Mei, W Zhang, K Izawa… - Chinese Chemical …, 2021 - Elsevier
… On the other hand, 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (51) was prepared from 4-bromo-3-fluorobenzoic acid via the formation of acyl chloride and amidation reaction …
JR Martinelli, DA Watson… - The Journal of …, 2008 - ACS Publications
A method for the Pd-catalyzed carbonylation of aryl bromides has been developed using Xantphos as the ligand. This method is effective for the direct synthesis of Weinreb amides, 1 …
Number of citations: 306 0-pubs-acs-org.brum.beds.ac.uk
P Cole - Drugs of the Future, 2017 - access.portico.org
… chloride (II), which is condensed with N,O-dimethylhydroxylamine hydrochloride (III) in the presence of K2CO3 in CH2Cl2/H2O to yield 4-bromo3-fluoro-N-methoxy-N-methylbenzamide (…
Number of citations: 2 access.portico.org
SM Tawati - 2011 - scholar.archive.org
I would like to thank Prof Alan Harvey and Ms. Louise Young of the Strathclyde Innovations in Drug Research for conducting the biological assay testing and Dr Tong Zhang for …
Number of citations: 0 scholar.archive.org

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